Suricainide maleate

Übersicht

Beschreibung

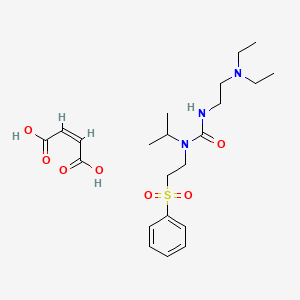

Suricainidmaleat: ist eine chemische Verbindung mit der Summenformel C18H31N3O3S.C4H4O4. Es ist bekannt für seine Forschungsanwendungen in verschiedenen Bereichen der wissenschaftlichen Forschung .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Suricainidmaleat umfasst mehrere Schritte, darunter die Bildung der Kernstruktur, gefolgt von der Zugabe von Maleat. Die Reaktionsbedingungen erfordern typischerweise kontrollierte Temperaturen und spezifische Katalysatoren, um sicherzustellen, dass das gewünschte Produkt erhalten wird .

Industrielle Produktionsmethoden

Die industrielle Produktion von Suricainidmaleat beinhaltet häufig die großtechnische Synthese unter Verwendung optimierter Reaktionsbedingungen, um Ausbeute und Reinheit zu maximieren. Dies beinhaltet die Verwendung von hocheffizienten Reaktoren und Reinigungsverfahren wie Kristallisation und Chromatographie .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of suricainide maleate involves multiple steps, including the formation of the core structure followed by the addition of maleate. The reaction conditions typically require controlled temperatures and specific catalysts to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes the use of high-efficiency reactors and purification techniques such as crystallization and chromatography .

Analyse Chemischer Reaktionen

General Chemical Reactivity of Maleate Salts

Maleate salts (e.g., Pyrilamine maleate, Chlorpheniramine maleate) are formed by the reaction of a base (e.g., amine) with maleic acid. This salt formation is typically a protonation reaction where the amine accepts a proton from maleic acid, creating an ionic bond between the cation (amine) and the maleate anion .

Example Reaction (Hypothetical):

Common Reaction Pathways in Pharmaceutical Salts

Maleate salts may exhibit similar reactivity to other salt forms, including:

-

Hydrolysis : Cleavage of the maleate anion under acidic or basic conditions, leading to decomposition .

-

Oxidation : Degradation of the drug base (e.g., amine groups) via oxidation, particularly in the presence of moisture or light .

-

Cyclization : Structural rearrangements in amorphous or crystalline forms, influenced by molecular mobility .

| Reaction Type | Triggers | Impact on Stability |

|---|---|---|

| Hydrolysis | Acidic/basic pH, moisture | Loss of salt form, drug degradation |

| Oxidation | Oxygen, light, peroxides | Oxidized byproducts, reduced efficacy |

| Cyclization | Molecular mobility (e.g., amorphous forms) | Structural rearrangement, altered bioavailability |

Experimental Methods for Characterizing Reactivity

Techniques used to study reactivity in maleate salts include:

-

Solid-state NMR/X-ray crystallography : To assess molecular mobility and structural changes .

-

Thermogravimetry/DSC : To measure phase transitions and thermal stability .

-

HPLC : To quantify degradation products and monitor reaction kinetics .

Excipient Interactions

Maleate salts may react with formulation components (e.g., acids, bases, reducing agents) via:

-

Acid-base reactions : Neutralization of the drug base by acidic excipients .

-

Maillard browning : Reaction with reducing sugars under heat, leading to discoloration .

-

Transacylation : Exchange of the maleate counterion with other anions in the formulation .

Stability Considerations

To mitigate reactivity:

Wissenschaftliche Forschungsanwendungen

Suricainidmaleat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Reagenz in verschiedenen chemischen Reaktionen und Studien verwendet.

Biologie: Untersucht auf seine potenziellen Auswirkungen auf biologische Systeme und Pfade.

Medizin: Für seine potenziellen therapeutischen Anwendungen und Auswirkungen auf die menschliche Gesundheit untersucht.

Industrie: Wird bei der Entwicklung neuer Materialien und industrieller Prozesse eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von Suricainidmaleat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Pfaden. Es entfaltet seine Wirkung, indem es an diese Zielstrukturen bindet, was zu Veränderungen der Zellfunktionen und -prozesse führt. Die genauen molekularen Zielstrukturen und Pfade, die beteiligt sind, werden noch untersucht .

Wirkmechanismus

The mechanism of action of suricainide maleate involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets, leading to changes in cellular functions and processes. The exact molecular targets and pathways involved are still under investigation .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Einige Verbindungen, die Suricainidmaleat ähneln, sind:

- Brinzolamid

- Timololmaleat

- Flumethasonpivalat

- Clioquinol

Einzigartigkeit

Suricainidmaleat ist aufgrund seiner spezifischen molekularen Struktur und der unterschiedlichen Wirkungen, die es auf verschiedene Systeme ausübt, einzigartig.

Biologische Aktivität

Suricainide maleate, a compound known for its diverse biological activities, has garnered attention in various fields of pharmacology and biochemistry. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, effects on metabolic pathways, and potential therapeutic applications.

This compound primarily functions as a dopamine, serotonin, and norepinephrine transporter inhibitor . This unique mechanism allows it to modulate neurotransmitter levels effectively, making it a candidate for treating neurobehavioral disorders. The compound exhibits a balanced inhibitory effect on these transporters, with the inhibition ratios being relatively equal (i.e., Ki ratios less than 50:1) for dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET) . This property is crucial for addressing dysregulation in neuronal circuits associated with conditions such as depression and attention deficit hyperactivity disorder (ADHD).

Weight Loss and Lipid Metabolism

Research indicates that this compound has significant effects on lipid metabolism. In vivo studies demonstrated that oral administration of the compound led to:

- Weight Loss : Notably observed in diet-induced obese mice.

- Reduction in Serum and Liver Triglycerides : The compound inhibits the enzyme Acyl-CoA:diacylglycerol acyltransferase 1 (DGAT1) , which is pivotal in triglyceride synthesis .

The inhibition of DGAT1 by this compound results in enhanced insulin sensitivity, which is particularly beneficial for metabolic health.

Cellular Effects

In laboratory settings, this compound has shown to enhance insulin-stimulated glucose uptake in adipocytes over a sustained period. This suggests that it may improve insulin sensitivity through its action on DGAT1 . The compound's impact on cellular processes is critical for understanding its role in metabolic disorders.

Clinical Applications

This compound has been explored for its potential in treating various neurobehavioral disorders due to its ability to modulate neurotransmitter systems. Clinical case studies have highlighted its effectiveness in improving symptoms associated with conditions like ADHD and depression .

Dosage Effects

The effects of this compound vary significantly with dosage. In animal models, a dosage of 30 mg/kg resulted in substantial weight loss and improved metabolic markers . This variability emphasizes the need for careful dose management in therapeutic applications.

Summary of Biological Activities

The following table summarizes the key biological activities of this compound:

| Biological Activity | Effect | Mechanism |

|---|---|---|

| Weight Loss | Significant reduction in body weight | Inhibition of DGAT1 leading to decreased triglyceride synthesis |

| Lipid Metabolism | Reduced serum and liver triglycerides | Targeting lipid synthesis pathways |

| Insulin Sensitivity | Enhanced glucose uptake in adipocytes | Interaction with insulin signaling pathways |

| Neurotransmitter Modulation | Balanced inhibition of DAT, SERT, NET | Equal Ki ratios facilitating treatment of neurobehavioral disorders |

Eigenschaften

CAS-Nummer |

96436-73-6 |

|---|---|

Molekularformel |

C22H35N3O7S |

Molekulargewicht |

485.6 g/mol |

IUPAC-Name |

1-[2-(benzenesulfonyl)ethyl]-3-[2-(diethylamino)ethyl]-1-propan-2-ylurea;(Z)-but-2-enedioic acid |

InChI |

InChI=1S/C18H31N3O3S.C4H4O4/c1-5-20(6-2)13-12-19-18(22)21(16(3)4)14-15-25(23,24)17-10-8-7-9-11-17;5-3(6)1-2-4(7)8/h7-11,16H,5-6,12-15H2,1-4H3,(H,19,22);1-2H,(H,5,6)(H,7,8)/b;2-1- |

InChI-Schlüssel |

CMKAKNPPMGLPRW-BTJKTKAUSA-N |

SMILES |

CCN(CC)CCNC(=O)N(CCS(=O)(=O)C1=CC=CC=C1)C(C)C.C(=CC(=O)O)C(=O)O |

Isomerische SMILES |

CCN(CC)CCNC(=O)N(CCS(=O)(=O)C1=CC=CC=C1)C(C)C.C(=C\C(=O)O)\C(=O)O |

Kanonische SMILES |

CCN(CC)CCNC(=O)N(CCS(=O)(=O)C1=CC=CC=C1)C(C)C.C(=CC(=O)O)C(=O)O |

Aussehen |

Solid powder |

Key on ui other cas no. |

96436-73-6 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

(N'-(2-diethylamino)ethyl)-N-(1-methylethyl)-N-(2-(phenylsulfonyl)ethyl)urea butanedioate AHR 10718 AHR-10718 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.